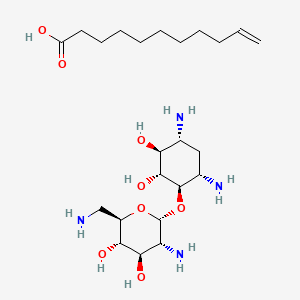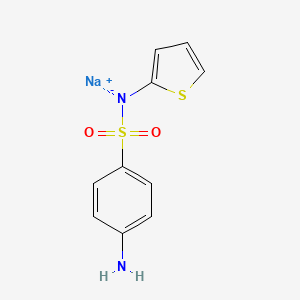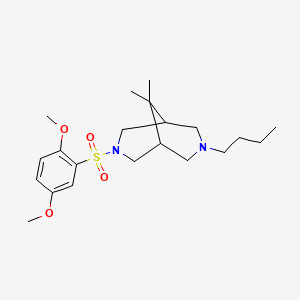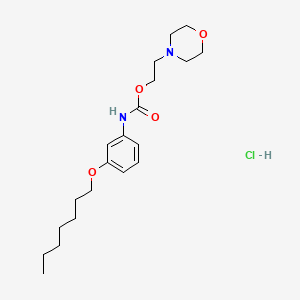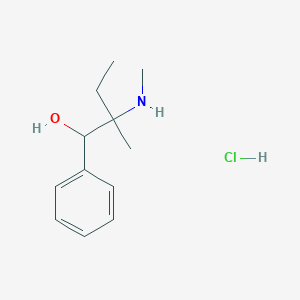
DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline substance that is soluble in water and has a melting point of 216-220°C . This compound is commonly used in the pharmaceutical industry due to its stimulant and decongestant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. One common method is the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods
In industrial settings, the production of DL-Ephedrine hydrochloride often involves the use of large-scale reactors and continuous flow systems. The process begins with the extraction of ephedrine from natural sources, such as the Ephedra plant, followed by chemical modification to produce the desired hydrochloride salt. The final product is then purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydroxide or other strong bases are often used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simpler amines.
Substitution: Various substituted benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on the central nervous system and its role as a neurotransmitter.
Medicine: Used in the treatment of asthma, nasal congestion, and hypotension.
Industry: Employed in the production of various pharmaceuticals and as a precursor in the synthesis of other active compounds
Wirkmechanismus
The compound exerts its effects primarily through its action on the adrenergic receptors in the central nervous system. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A naturally occurring alkaloid with similar stimulant properties.
Pseudoephedrine: An isomer of ephedrine with similar decongestant effects.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure
Uniqueness
DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride is unique due to its synthetic origin and specific stereochemistry, which allows for precise control over its pharmacological effects. Unlike its natural counterparts, this compound can be produced in large quantities with consistent purity and potency .
Eigenschaften
CAS-Nummer |
7471-91-2 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-12(2,13-3)11(14)10-8-6-5-7-9-10;/h5-9,11,13-14H,4H2,1-3H3;1H |
InChI-Schlüssel |
FRPYHBWRNSPKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C1=CC=CC=C1)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



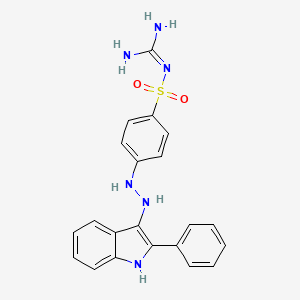
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)






